4,7-Dichlorocinnoline hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is classified as a derivative of cinnoline, which is a bicyclic compound containing nitrogen atoms in its structure. This compound is particularly noted for its biological activity, including antimicrobial and anticancer properties.
The synthesis of 4,7-dichlorocinnoline hydrochloride typically involves starting materials such as m-chloroaniline and various reagents that facilitate the formation of the desired structure. The compound can be derived from 4,7-dichloroquinoline, which serves as an important precursor in its synthesis. The production methods often highlight industrial applicability due to the compound's relevance in pharmaceutical formulations.
4,7-Dichlorocinnoline hydrochloride falls under the category of heterocyclic compounds, specifically those containing nitrogen. It is recognized for its role as an intermediate in the synthesis of other biologically active compounds.
The synthesis of 4,7-dichlorocinnoline hydrochloride generally follows a multi-step process. One common method includes:
The synthesis typically requires precise control of temperature and reaction conditions to ensure high yields and purity of the final product. For example, during the chlorination step, maintaining a temperature of 135-140°C is crucial for optimal reaction kinetics .
The molecular structure of 4,7-dichlorocinnoline hydrochloride features a bicyclic framework with chlorine substituents at the 4 and 7 positions. This structural arrangement contributes to its chemical reactivity and biological activity.
4,7-Dichlorocinnoline hydrochloride can participate in various chemical reactions due to its functional groups. Notable reactions include:
In synthetic applications, controlling reaction conditions such as solvent choice and temperature is essential to drive desired pathways and minimize side reactions .
The mechanism of action for compounds derived from 4,7-dichlorocinnoline hydrochloride often relates to their ability to interact with biological targets such as enzymes or receptors involved in disease processes. For instance:
Research indicates that derivatives of 4,7-dichlorocinnoline exhibit significant activity against various cancer cell lines and pathogens .
Relevant analyses often focus on determining these properties through techniques such as spectroscopy and chromatography.
4,7-Dichlorocinnoline hydrochloride has several applications in scientific research and industry:
The initial synthetic pathway for 4,7-dichloroquinoline was pioneered by the German chemical conglomerate Interessengemeinschaft Farbenindustrie Aktiengesellschaft (IG Farben) and documented in their 1937 patent (DE683692), marking a foundational breakthrough in antimalarial chemistry [6]. This patent established the compound's role as a critical intermediate for aminoquinoline-based therapeutics. The original IG Farben synthesis employed a multi-step sequence starting from 3-chloroaniline, condensed with diethyl oxaloacetate under mildly acidic conditions to form an imine intermediate. Subsequent cyclization in high-boiling mineral oil yielded the quinoline core, followed by hydrolysis, decarboxylation, and finally dual chlorination using phosphoryl chloride to install the characteristic chlorine atoms at positions 4 and 7 of the quinoline ring [6] [4].
A significant refinement emerged in 1948 when Charles Price and Royston Roberts published an optimized procedure in Organic Syntheses. Their method utilized ethyl ethoxymethylenemalonate as the condensation partner for 3-chloroaniline, producing ethyl α-carbethoxy-β-(m-chloroanilino)acrylate. This intermediate underwent thermal cyclization in Dowtherm A (a biphenyl/diphenyl ether mixture) at approximately 250°C, followed by saponification and acidification to yield 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. Decarboxylation provided 7-chloro-4-quinolinol, which was subsequently chlorinated with phosphorus oxychloride to deliver 4,7-dichloroquinoline. This meticulously documented route achieved an overall yield of 55-60% after recrystallization from Skellysolve B (petroleum ether fraction), establishing a reproducible laboratory-scale synthesis [1].
Table 1: Evolution of Key Synthetic Methods for 4,7-Dichloroquinoline
Year | Developers/Patent | Key Starting Materials | Critical Innovations | Reported Yield |
---|---|---|---|---|
1937 | IG Farben (DE683692) | 3-Chloroaniline, Diethyl oxaloacetate | Initial cyclization route using mineral oil solvent | Not specified |
1946 | Winthrop Chemical Co. | 3-Chloroaniline, Ethyl ethoxymethylenemalonate | Gould-Jacobs reaction adaptation | ~60% (overall) |
1948 | Price & Roberts (Org. Synth.) | 3-Chloroaniline, Ethyl ethoxymethylenemalonate | Optimized cyclization in Dowtherm A, detailed workup | 55-60% (recryst.) |
2020 | CN111362872A | 7-Chloro-4-hydroxyquinoline | Solvent-free chlorination with catalytic iron(III) chloride | 89.5% |
2013 | CN103626699A | Ethyl 7-chloro-4-oxoquinoline-3-carboxylate | One-pot hydrolysis-decarboxylation-chlorination | 85% |
Industrial methodologies evolved substantially post-World War II, focusing on yield optimization, cost reduction, and environmental considerations. A notable Chinese patent (CN103626699A) detailed an efficient industrial preparation starting from ethyl 7-chloro-4-oxoquinoline-3-carboxylate. This route featured sequential hydrolysis under basic conditions (sodium hydroxide), followed by acidification, and direct chlorination using phosphorus oxychloride without isolating intermediates, achieving approximately 85% yield. The process emphasized toluene as a safer solvent alternative and meticulous pH control during neutralization to ensure high-purity crude product formation suitable for pharmaceutical synthesis [4]. A more recent advancement (CN111362872A) introduced a solvent-free chlorination protocol using catalytic iron(III) chloride with trimethyl orthoformate as a water scavenger. This innovation enhanced the atom economy and reduced processing time while achieving a 89.5% isolated yield, demonstrating the ongoing refinement of this critical synthetic transformation [2].
The strategic value of 4,7-dichloroquinoline stems directly from the differential reactivity of its chlorine atoms, enabling selective nucleophilic substitution at the 4-position (pyridine ring) while retaining the 7-chloro substituent (benzene ring). This chemoselectivity proved indispensable for constructing the diverse side chains characteristic of 4-aminoquinoline antimalarials [6]. Alexander Surrey and Henry Hammer of Winthrop Chemical Company leveraged this property in their seminal 1946 synthesis of chloroquine. Their approach involved reacting 4,7-dichloroquinoline with 4-(diethylamino)-1-methylbutylamine, exploiting the superior leaving group ability of the C-4 chlorine to form the C-N bond essential for antimalarial activity. This methodology provided a scalable route crucial for meeting wartime demand [6].
Table 2: Major 4-Aminoquinoline Therapeutic Agents Derived from 4,7-Dichloroquinoline
Therapeutic Agent | Key Structural Feature | Synthetic Route from Intermediate | Primary Clinical Indication |
---|---|---|---|
Chloroquine | N-ethyl substituents on terminal nitrogen | Displacement with 4-(diethylamino)-1-methylbutylamine | Malaria (Plasmodium falciparum, vivax) |
Hydroxychloroquine (Sterling Drug, 1951) | Hydroxyethyl group replacing ethyl on terminal nitrogen | Displacement with 4-(N-ethyl-N-β-hydroxyethylamino)-1-methylbutylamine | Malaria, Rheumatoid Arthritis, Lupus Erythematosus |
Amodiaquine | 4-Aminophenol moiety on side chain | Displacement with 4-aminophenethylamine derivatives | Malaria (especially chloroquine-resistant) |
Novel Preclinical Candidates (e.g., Compound 7g) | Chirally defined N-methylpiperazine side chains | Displacement with enantiomerically pure diamines (e.g., from leucine) | Drug-resistant malaria |
The versatility of 4,7-dichloroquinoline as a building block facilitated rapid exploration of structure-activity relationships (SAR), culminating in hydroxychloroquine's 1949 development by Sterling Drug Inc. (US Patent 2546658). Hydroxychloroquine synthesis mirrored chloroquine's but utilized 4-(N-ethyl-N-β-hydroxyethylamino)-1-methylbutylamine, introducing a terminal hydroxyethyl group that enhanced solubility and altered metabolism, subsequently expanding its therapeutic utility to autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus [6] [9]. Contemporary research continues exploiting this intermediate for next-generation antimalarials. For example, derivatives featuring chirally defined N-methylpiperazinyl side chains, synthesized via nucleophilic displacement of 4,7-dichloroquinoline with amines derived from amino acids like leucine, demonstrate nanomolar efficacy against chloroquine-resistant Plasmodium falciparum strains (K1). These compounds overcome resistance mechanisms associated with chloroquine efflux while maintaining favorable absorption, distribution, metabolism, and excretion profiles [9].
The Gould-Jacobs reaction provided an alternative route to the quinoline core, further cementing its synthetic accessibility. This method involved condensing 3-chloroaniline with diethyl ethoxymethylenemalonate, cyclizing the resultant ester under high temperatures, and hydrolyzing/decarboxylating to yield 7-chloro-4-hydroxyquinoline. Subsequent chlorination with phosphorus oxychloride then delivered 4,7-dichloroquinoline. While sharing initial steps with the Price-Roberts method, the Gould-Jacobs approach offered distinct advantages in regioselectivity control during ring formation, particularly for analogs with varying substitution patterns [6] [8].
Interessengemeinschaft Farbenindustrie Aktiengesellschaft (IG Farben) was formed in 1925 through the merger of six leading German chemical firms: Badische Anilin- & Soda-Fabrik, Bayer Aktiengesellschaft, Hoechst Aktiengesellschaft, Agfa Aktiengesellschaft, Chemische Fabrik Griesheim-Elektron, and Chemische Fabrik vorm. Weiler Ter Meer. This consolidation created the world's largest chemical and pharmaceutical conglomerate, controlling approximately 16.5% of all German chemical patents by the 1930s [5] [8]. IG Farben's formidable research infrastructure, characterized by "centralized decentralization" with multiple geographically dispersed laboratories pursuing parallel projects, proved exceptionally productive. Notable innovations included Gerhard Domagk's discovery of Prontosil (the first commercially available antibiotic, earning the 1939 Nobel Prize in Physiology or Medicine), Otto Bayer's invention of polyurethane chemistry, and the initial development of chloroquine analogs [5] [10].
Table 3: Major IG Farben Successors and Their Contributions to Antimalarial Development
Successor Company (Post-1952) | Key Production Facilities Inherited | Notable Post-Breakup Antimalarial Contributions |
---|---|---|
Badische Anilin- & Soda-Fabrik | Ludwigshafen complex | Advanced process chemistry for 4,7-dichloroquinoline scale-up |
Bayer Aktiengesellschaft | Leverkusen and Elberfeld plants | Development of new aminoquinoline derivatives and formulation science |
Hoechst Aktiengesellschaft | Frankfurt-Höchst manufacturing sites | Innovations in chlorination technology and impurity profiling |
During World War II, IG Farben became deeply enmeshed with the National Socialist regime, contributing significantly to Germany's war economy. The company established the Buna Werke synthetic rubber plant at Auschwitz III (Monowitz) to exploit slave labor from Auschwitz concentration camp, with approximately 30,000 prisoners subjected to inhumane conditions resulting in thousands of deaths. Furthermore, IG Farben subsidiaries produced Zyklon B (hydrogen cyanide absorbed on an inert carrier), infamously used in the extermination camps' gas chambers. Pharmacological research under IG Farben also descended into ethical abyss, with company scientists conducting non-consensual drug experiments on concentration camp inmates, testing sulfonamide derivatives, arsenicals, and experimental compounds like B-1034 and Rutenol for infectious disease treatment [5] [10].
The Allied Control Council seized IG Farben following Germany's surrender in 1945. The Nuremberg Military Tribunal subsequently held the IG Farben Trial (1947-1948), charging 24 executives with war crimes and crimes against humanity, including plunder, slavery, and human experimentation. Thirteen defendants received prison sentences ranging from 1.5 to 8 years, though all were released early by 1951 due to U.S. policy shifts during the Cold War [5] [10]. The company's decisive breakup occurred in 1952 under Allied directives aimed at preventing renewed economic domination. Its assets were divided into three primary entities—Badische Anilin- & Soda-Fabrik, Bayer Aktiengesellschaft, and Hoechst Aktiengesellschaft—alongside several smaller firms (e.g., Agfa). This dissolution was structured geographically based on factory locations within Allied occupation zones, inadvertently fostering competition as the new firms inherited overlapping technologies and product portfolios, including the nascent antimalarial chemistry [8] [5].
Paradoxically, IG Farben's dissolution accelerated antimalarial innovation. Analysis of patent data reveals a significant post-breakup surge in chemical innovation. The combined patent output of the successor firms exceeded IG Farben's pre-war levels within a decade, with a notable increase in quality-weighted patents (measured by citations) related to aminoquinoline chemistry. This effect stemmed from intensified competition in both product markets and technology development. Formerly internal research projects within IG Farben became independent programs at competing firms, driving diversification of approaches to optimizing 4,7-dichloroquinoline production and derivative synthesis. For instance, Badische Anilin- & Soda-Fabrik pioneered continuous-flow processes for chlorination steps, while Bayer Aktiengesellschaft developed novel crystallization techniques improving intermediate purity critical for pharmaceutical manufacturing. This fragmentation, while dismantling a monopolistic entity, created a dynamic, competitive landscape that propelled advances in synthetic methodology and process chemistry essential for the global scale-up of aminoquinoline antimalarials [8].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3